![molecular formula C11H8Cl3N3 B1480726 6-chloro-N-(2,4-dichlorobenzyl)pyridazin-3-amine CAS No. 2097969-46-3](/img/structure/B1480726.png)
6-chloro-N-(2,4-dichlorobenzyl)pyridazin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyridazines, which includes “6-chloro-N-(2,4-dichlorobenzyl)pyridazin-3-amine”, can be achieved through several methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of “6-chloro-N-(2,4-dichlorobenzyl)pyridazin-3-amine” is complex. The compound is made up of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a benzyl group that has two chlorine atoms .Scientific Research Applications
Synthesis and Chemical Properties
Regiospecific Synthesis of Novel Compounds : A novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones, containing an ethoxycarbonyl moiety, were synthesized via condensation of disubstituted amines followed by acylation and Dieckmann cyclization, demonstrating the chemical versatility of pyridazinone derivatives in generating novel compounds with potential biological activities (Dragovich et al., 2008).
Herbicidal Activity : Research on pyridazinone herbicides revealed that certain pyridazinone derivatives inhibit the Hill reaction and photosynthesis in barley, providing insights into the mode of action of these compounds as phytotoxic agents (Hilton et al., 1969).
Synthesis of Pyridazino-Fused Ring Systems : The synthesis of pyridazinol[3,4-b][1,5]diazepine ring system as an analogue with pharmacological activities showcases the potential for creating complex fused ring systems starting from pyridazinone derivatives (Károlyházy et al., 2001).
Biological Evaluation of Pyridazino Derivatives : Pyridazino[3,4-b][1,5]benzodiazepin-5-ones were synthesized and evaluated as HIV-1 reverse transcriptase inhibitors, illustrating the bioactive potential of pyridazinone-based compounds (Heinisch et al., 1996).
Biological Applications
Analgesic Agents : The design and synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as analgesic agents highlight the therapeutic applications of pyridazinone derivatives. These compounds showed promising analgesic activity in vivo, indicating their potential for development as pain management medications (Aggarwal et al., 2020).
Antimicrobial Activity : Pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines were synthesized and evaluated for their antimicrobial activity, demonstrating the potential of pyridazinone derivatives to serve as templates for developing new antimicrobial agents (El-Mariah et al., 2006).
Safety And Hazards
properties
IUPAC Name |
6-chloro-N-[(2,4-dichlorophenyl)methyl]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3/c12-8-2-1-7(9(13)5-8)6-15-11-4-3-10(14)16-17-11/h1-5H,6H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCFITFBPVMZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,4-dichlorobenzyl)pyridazin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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